molecular formula C11H14N2 B136225 1-Butan-2-ylbenzimidazole CAS No. 154470-43-6

1-Butan-2-ylbenzimidazole

Cat. No. B136225
M. Wt: 174.24 g/mol
InChI Key: GZEVRYRWJBIWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butan-2-ylbenzimidazole is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism Of Action

The mechanism of action of 1-Butan-2-ylbenzimidazole is not fully understood, but it is believed to interact with proteins and enzymes through hydrophobic interactions. This interaction can lead to changes in protein conformation and function, which can be studied using a variety of techniques.

Biochemical And Physiological Effects

1-Butan-2-ylbenzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Butan-2-ylbenzimidazole in lab experiments is its ability to interact with proteins and enzymes in a specific and controlled manner. This allows for the study of specific biological processes and can provide insights into the mechanisms of these processes. However, there are also some limitations to using this compound. For example, it may not be suitable for use in certain experiments due to its hydrophobic nature, and it may not be compatible with certain experimental conditions.

Future Directions

There are many potential future directions for research involving 1-Butan-2-ylbenzimidazole. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a variety of biological processes. Additionally, there is potential for the use of 1-Butan-2-ylbenzimidazole in drug discovery, as it has been found to have activity against certain enzymes and could be used as a starting point for the development of new drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
1-Butan-2-ylbenzimidazole is a valuable tool for scientific research due to its ability to interact with proteins and enzymes in a specific and controlled manner. This compound has a range of biochemical and physiological effects, making it useful for studying various biological processes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research involving this compound. Overall, 1-Butan-2-ylbenzimidazole is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 1-Butan-2-ylbenzimidazole involves the reaction of 1-bromo-2-butane with benzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-Butan-2-ylbenzimidazole as the main product.

Scientific Research Applications

1-Butan-2-ylbenzimidazole has been found to be useful in a variety of scientific research applications. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a tool for investigating the mechanisms of protein folding and unfolding. Additionally, this compound has been used in studies of enzyme kinetics and as a substrate for enzyme assays.

properties

CAS RN

154470-43-6

Product Name

1-Butan-2-ylbenzimidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-butan-2-ylbenzimidazole

InChI

InChI=1S/C11H14N2/c1-3-9(2)13-8-12-10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3

InChI Key

GZEVRYRWJBIWAV-UHFFFAOYSA-N

SMILES

CCC(C)N1C=NC2=CC=CC=C21

Canonical SMILES

CCC(C)N1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazole,1-(1-methylpropyl)-(9CI)

Origin of Product

United States

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